![molecular formula C23H27N3OS B2823047 N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 361172-58-9](/img/structure/B2823047.png)

N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

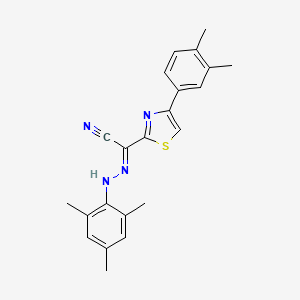

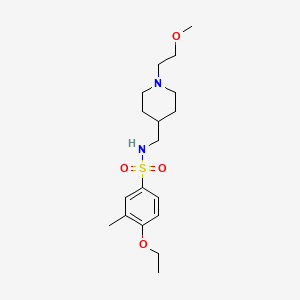

Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1 H NMR techniques .

Synthesis Analysis

The synthesis of similar compounds involves the coupling of hydrazine with pyrazole derivatives . The structures of the synthesized compounds are usually verified using elemental microanalysis, FTIR, and 1 H NMR techniques .Molecular Structure Analysis

The molecular structure of similar compounds is usually analyzed using techniques such as elemental microanalysis, FTIR, and 1 H NMR .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds typically involve the coupling of hydrazine with pyrazole derivatives .Physical and Chemical Properties Analysis

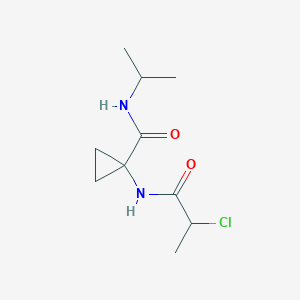

The physical and chemical properties of similar compounds can vary. For example, one compound has a molecular weight of 411.51900, a density of 1.27g/cm3, a boiling point of 567ºC at 760 mmHg, and a flash point of 296.7ºC .Scientific Research Applications

Antiviral Activity

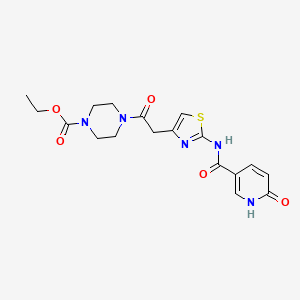

Adamantane derivatives have been explored for their potential antiviral properties. Moiseev et al. (2012) synthesized new adamantane derivatives, including pyrazoles and triazoles, demonstrating high anti-smallpox activity for certain compounds. These findings suggest adamantane derivatives could be effective against various viral infections (Moiseev et al., 2012).

Materials Science

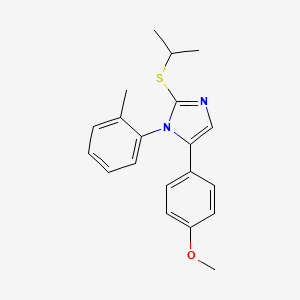

Adamantane-based compounds have been utilized in the development of new materials with enhanced properties. For example, Chern et al. (1998) synthesized new polyamides by direct polycondensation, which showed high tensile strength, good solubility in organic solvents, and high thermal stability, highlighting the potential of adamantane derivatives in materials science applications (Chern et al., 1998).

Antimicrobial Agents

Adamantane derivatives have also been investigated for their antimicrobial properties. Eisa et al. (1990) prepared various 2-aminoadamantane derivatives, demonstrating marked bacteriostatic effects against Staphylococcus aureus and Bacillus subtilis, indicating the potential use of adamantane compounds as antimicrobial agents (Eisa et al., 1990).

Chemical Synthesis

The versatility of adamantane derivatives extends to their use in chemical synthesis. New adamantane-based polyamides and polyimides have been synthesized, showcasing properties such as amorphous nature, solubility in polar solvents, and thermal stability, making them suitable for various applications in chemical engineering and materials science (Liaw & Liaw, 1999).

Mechanism of Action

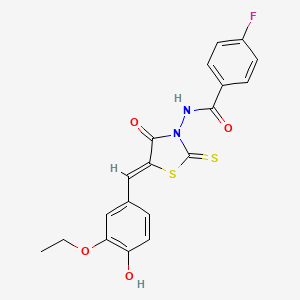

The mechanism of action of similar compounds often involves interactions with specific biological targets. For example, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a compound, which has a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Safety and Hazards

The safety and hazards associated with similar compounds would depend on their specific chemical structures and properties. It’s important to note that these compounds are typically intended for research use only and not for human or veterinary use.

Future Directions

Properties

IUPAC Name |

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3OS/c1-14-4-2-3-5-20(14)26-21(18-12-28-13-19(18)25-26)24-22(27)23-9-15-6-16(10-23)8-17(7-15)11-23/h2-5,15-17H,6-13H2,1H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGKZRDLNWATQSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C45CC6CC(C4)CC(C6)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl 4-{[2-cyano-3-(2-isopropoxyphenyl)acryloyl]amino}benzoate](/img/structure/B2822967.png)

![N4-(4-methoxyphenyl)-N2-[2-(morpholin-4-yl)ethyl]-5-nitropyrimidine-2,4,6-triamine](/img/structure/B2822968.png)

![2-[3-Chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![[4-(Propan-2-yloxy)phenyl]methanethiol](/img/structure/B2822973.png)

![N-(cyanomethyl)-4H,5H-naphtho[1,2-b]thiophene-2-carboxamide](/img/structure/B2822977.png)

![N-{[4-(3-chlorophenyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-3-methoxybenzamide](/img/structure/B2822978.png)